molecular formula C27H34N2O6 B13396647 N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester CAS No. 172846-51-4

N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester

Cat. No.: B13396647
CAS No.: 172846-51-4
M. Wt: 482.6 g/mol
InChI Key: CWFPAKDWGRPOSF-UHFFFAOYSA-N
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Description

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound primarily used in peptide synthesis. It is characterized by the presence of fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups, which are commonly used in organic synthesis to protect amino groups during chemical reactions.

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFPAKDWGRPOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121562
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172846-51-4
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172846-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid.

    Protection of the Side Chain Amino Group: The side chain amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups can be removed under acidic or basic conditions to yield the free amine.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide for fluorenylmethoxycarbonyl removal; trifluoroacetic acid in dichloromethane for tert-butoxycarbonyl removal.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide in the presence of hydroxybenzotriazole.

Major Products Formed

    Deprotection: Free amine derivatives.

    Coupling: Extended peptide chains.

Scientific Research Applications

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Drug Development: In the synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions and enzyme functions.

    Material Science: In the development of peptide-based materials and nanostructures.

Mechanism of Action

The compound acts as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the assembly of peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific combination of protecting groups and its application in synthesizing peptides with high precision and efficiency.

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